molecular formula C20H25N5O2 B271873 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine

カタログ番号 B271873
分子量: 367.4 g/mol
InChIキー: MEEQOWSPLDUUCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine (MPBX) is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPBX is a selective agonist of the G protein-coupled receptor 119 (GPR119), which is primarily expressed in pancreatic beta cells and intestinal L cells. GPR119 activation has been shown to stimulate glucose-dependent insulin secretion and incretin hormone release, making it an attractive target for the treatment of type 2 diabetes and obesity.

作用機序

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine exerts its effects through the activation of GPR119, a G protein-coupled receptor that is highly expressed in pancreatic beta cells and intestinal L cells. GPR119 activation leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose homeostasis. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine also activates the sympathetic nervous system, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has several biochemical and physiological effects that make it a promising therapeutic agent for the treatment of type 2 diabetes and obesity. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine stimulates insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine also increases the release of incretin hormones, which have been shown to improve glucose tolerance and reduce food intake. Additionally, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine activates the sympathetic nervous system, leading to increased energy expenditure and weight loss.

実験室実験の利点と制限

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has several advantages for use in lab experiments. It is a highly selective agonist of GPR119, allowing for specific targeting of this receptor. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has also been optimized for yield and purity, making it a viable compound for use in scientific research. However, there are some limitations to the use of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine in lab experiments. Its effects may be species-specific, and its long-term safety and efficacy have not been fully evaluated.

将来の方向性

There are several potential future directions for the research and development of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine. One area of focus is the optimization of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine for clinical use. This includes the evaluation of its safety and efficacy in human trials, as well as the development of novel delivery methods. Another area of focus is the identification of novel targets for N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine. GPR119 is primarily expressed in pancreatic beta cells and intestinal L cells, but it may have additional roles in other tissues. Finally, the development of combination therapies that target multiple pathways involved in glucose homeostasis and weight regulation may lead to more effective treatments for type 2 diabetes and obesity.

合成法

The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine involves several steps, including the reaction of 3-methoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form a tetrazole intermediate. This intermediate is then reacted with 4-bromobenzyl bromide to yield the desired N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine molecule. The synthesis of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has been optimized to improve yield and purity, making it a viable compound for use in scientific research.

科学的研究の応用

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine stimulates insulin secretion in pancreatic beta cells and increases the release of incretin hormones in intestinal L cells. In vivo studies in rodents have demonstrated that N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine improves glucose tolerance and insulin sensitivity, reduces food intake, and promotes weight loss.

特性

製品名

N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine

分子式

C20H25N5O2

分子量

367.4 g/mol

IUPAC名

N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]pentan-1-amine

InChI

InChI=1S/C20H25N5O2/c1-3-4-8-13-21-15-16-11-12-18(19(14-16)26-2)27-20-22-23-24-25(20)17-9-6-5-7-10-17/h5-7,9-12,14,21H,3-4,8,13,15H2,1-2H3

InChIキー

MEEQOWSPLDUUCD-UHFFFAOYSA-N

SMILES

CCCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

正規SMILES

CCCCCNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。